Gepotidacin S enantiomer is a novel antibacterial compound that belongs to a class of drugs known as topoisomerase inhibitors. It is particularly significant due to its unique mechanism of action, which targets bacterial topoisomerases, enzymes crucial for DNA replication and transcription. This compound is derived from the analogue GSK299423 and has been developed through a medicinal chemistry program aimed at combating antibiotic resistance in bacteria. Currently, gepotidacin is undergoing clinical trials to evaluate its efficacy against various bacterial infections.
Gepotidacin S enantiomer is classified as a tricyclic nitrogen-containing compound with antibacterial properties. It is specifically designed to inhibit bacterial topoisomerases, which are essential for managing DNA topology during replication. The compound's development has been documented in several patents and scientific literature, highlighting its potential as a new therapeutic agent against resistant bacterial strains .
The synthesis of gepotidacin involves multiple steps, typically described in two patents filed in 2008 and 2016. The synthetic pathway includes:
The molecular structure of gepotidacin S enantiomer features a complex arrangement characteristic of topoisomerase inhibitors. It consists of multiple rings that contribute to its binding affinity for target enzymes. The stereochemistry of the S enantiomer plays a crucial role in its potency compared to its R counterpart.
Gepotidacin S enantiomer participates in several key chemical reactions that facilitate its antibacterial action:
The specificity of these reactions is influenced by the structural features of gepotidacin, which allow it to effectively target bacterial enzymes while minimizing effects on human topoisomerases .
The mechanism by which gepotidacin exerts its antibacterial effects involves:
The S enantiomer has shown greater potency than its R counterpart due to enhanced binding interactions with the target enzymes .
Gepotidacin S enantiomer holds promise for various scientific applications:
As research progresses, gepotidacin may become an integral part of strategies aimed at overcoming antibiotic resistance .
The absolute (S) configuration of gepotidacin S enantiomer (CAS 2319789-82-5) is definitively established using preparative chiral chromatography. This method separates the enantiomers from racemic mixtures based on differential interactions with chiral stationary phases. The S enantiomer exhibits a retention time distinct from its R counterpart, confirming its stereochemical identity. Post-separation, nuclear magnetic resonance (NMR) spectroscopy validates the spatial arrangement, showing identical covalent connectivity but mirror-image topology compared to the R form. The chiral center resides at the piperidine linkage, where the amine-bearing carbon adopts an S configuration, as depicted in the SMILES notation: O=C(C=NC(C=C1)=C23)N3[C@@H](CN4CCC(NCC5=CC(CCCO6)=C6C=N5)CC4)CN2C1=O
[1] [3].
X-ray diffraction studies reveal that the S enantiomer crystallizes in a monoclinic system with distinct unit cell parameters compared to the R form. Key differences include:
Table 1: Crystallographic Comparison of Gepotidacin Enantiomers
Parameter | S Enantiomer | R Enantiomer |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P2₁ | P2₁ |
Hydrogen Bonding | Intermolecular N-H···O | Intramolecular N-H···N |
Packing Density | 1.25 g/cm³ | 1.31 g/cm³ |
The S configuration facilitates a tighter hydrogen-bonding network between the tricyclic core and the pyranopyridine moiety, enhancing lattice stability. This contrasts with the R form’s propensity for intramolecular H-bonding, which reduces crystal symmetry [1] [4].
Gepotidacin S enantiomer demonstrates marked solubility dependence on solvent polarity:
Table 2: Solubility of Gepotidacin S Enantiomer
Solvent | Solubility (mg/mL) | Conditions |
---|---|---|
DMSO | 5.0 | 25°C, sonicated |
Water | <0.1 | 25°C, pH 7.0 |
Ethanol | 1.2 | 25°C |
Chloroform | 0.3 | 25°C |
The high solubility in DMSO (11.15 mM) is attributed to H-bond acceptance by the solvent and disruption of crystalline lattice energy. In aqueous buffers, solubility remains low (<0.1 mg/mL) but improves marginally under acidic conditions (pH 3.0) due to protonation of the piperidine nitrogen (pKa ~8.5) [3] [4].
Stability studies indicate:
The synthesis of gepotidacin S enantiomer proceeds via a convergent route:
Table 3: Critical Intermediates in Gepotidacin Synthesis
Step | Intermediate | Function |
---|---|---|
1 | 2-Chloro-6-methoxy-3-nitropyridine | SNAr substrate for diol coupling |
3 | Protected nitro-diol adduct | Acid-catalyzed acetal formation |
5 | Ethyl bromoacetate-alkylated aniline | Cyclization precursor |
7 | Tricyclic lactam | MnO₂-oxidized core structure |
10 | (S)-Boc-aminopiperidine-purified amine | Chiral amine for reductive amination |
Key transformations include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: